3-Acetamidoacridine
Overview
Description
3-Acetamidoacridine is a derivative of acridine, a class of compounds known for their broad range of pharmaceutical properties. Acridine derivatives are characterized by their unique physical and chemical properties, biological activities, and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetamidoacridine typically involves the acylation of acridine derivatives. One common method is the reaction of acridine with acetic anhydride in the presence of a catalyst such as zinc chloride or hydrochloric acid . The reaction conditions often require heating to facilitate the acylation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Acetamidoacridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen atoms to the compound.
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated acridine derivatives.
Scientific Research Applications
3-Acetamidoacridine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives.
Biology: Acts as a DNA intercalator, making it useful in genetic studies and molecular biology.
Medicine: Exhibits potential anticancer, antimicrobial, and antiviral activities.
Industry: Used in the production of dyes and fluorescent materials for visualization of biomolecules.
Mechanism of Action
The mechanism of action of 3-Acetamidoacridine primarily involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the normal function of DNA and inhibiting the activity of enzymes such as topoisomerase and telomerase . This disruption can lead to the inhibition of cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Acriflavine: An acridine derivative used as an antibacterial agent.
Proflavine: Another acridine derivative with antibacterial properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness of 3-Acetamidoacridine: this compound is unique due to its specific acetamido functional group, which enhances its ability to interact with biological targets. This functional group also contributes to its potential therapeutic applications, making it a compound of interest in various scientific fields .
Properties
IUPAC Name |
N-acridin-2-ylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-10(18)16-13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)17-15/h2-9H,1H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRJLXOCWJOZLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=CC3=CC=CC=C3N=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50903355 | |
Record name | N-3-Acridinyl-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50903355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23043-50-7 | |
Record name | Acetamide, N-3-acridinyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023043507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-3-Acridinyl-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50903355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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